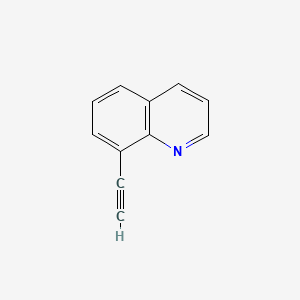

8-乙炔基喹啉

描述

8-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It has an average mass of 153.180 Da and a monoisotopic mass of 153.057846 Da . It is used for research purposes.

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives, which are similar to 8-Ethynylquinoline, has been extensively studied . These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The synthesis of these derivatives involves various strategies and techniques, including the reaction of 8-hydroxyquinoline with different reagents .

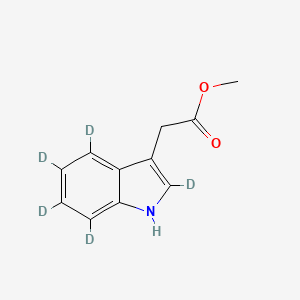

Molecular Structure Analysis

8-Ethynylquinoline is a bicyclic compound that consists of a pyridine ring fused to a phenol . The structure of this compound has been confirmed using various spectroscopic techniques .

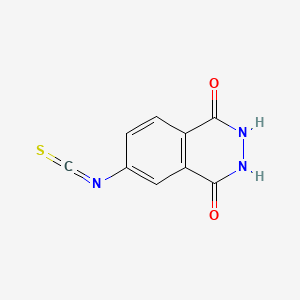

Chemical Reactions Analysis

The chemical reactions of 8-Hydroxyquinoline derivatives have been investigated . These compounds can undergo various reactions, including precipitation reactions . The reaction mechanisms and products depend on the specific reagents and conditions used .

Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxyquinoline derivatives have been studied . These compounds have diverse biological properties and can be used in various applications, including as treatments for bacterial infection, Alzheimer’s disease, and cancer .

科学研究应用

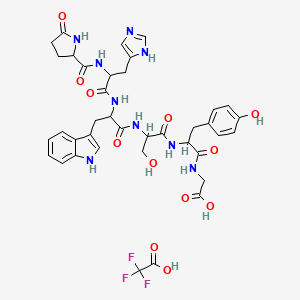

Therapeutic Applications in Malaria : 8-Aminoquinolines, a class related to 8-Ethynylquinoline, have been revolutionary in the treatment of latent malaria. Drugs like primaquine and tafenoquine, belonging to this class, are pivotal in malaria therapy, despite their limitations due to hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient patients (Baird, 2019).

Antimicrobial and Anticancer Activities : 8-Hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. These compounds, due to their pharmacological properties, are being explored for developing potent drugs with efficacy and low toxicity (Saadeh, Sweidan, & Mubarak, 2020).

Potential in Alzheimer's Disease Treatment : 8-Hydroxyquinolines, specifically 2-substituted derivatives, are proposed for Alzheimer's disease treatment. Their ability to chelate metal ions and interact with amyloid-β peptide suggests their potential in neuroprotection and neuroregeneration (Kenche et al., 2013).

Broad Spectrum of Medicinal Properties : 8-Hydroxyquinoline and its derivatives, due to their metal chelation properties, are potent candidates for treating various diseases like cancer, HIV, and neurodegenerative disorders. Their significant biological activities draw the attention of medicinal chemists for developing new therapeutic agents (Gupta, Luxami, & Paul, 2021).

Antifungal Applications : 8-Hydroxyquinoline derivatives have shown effective antifungal properties against Candida spp. and dermatophytes. Their ability to damage fungal cell walls and compromise cytoplasmic membranes makes them promising for developing new antifungal drugs (Pippi et al., 2018).

Diverse Pharmacological Potential : 8-Hydroxyquinoline derivatives are recognized as "privileged structures" in drug discovery due to their ability to bind to various targets with high affinities. They have diverse biological properties including antineurodegenerative, anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities (Song et al., 2015).

安全和危害

未来方向

The future directions for the research and development of 8-Hydroxyquinoline derivatives are promising . These compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could be used for the development of drugs against numerous diseases including cancer .

属性

IUPAC Name |

8-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKFDEMENCIDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693485 | |

| Record name | 8-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethynylquinoline | |

CAS RN |

103987-81-1 | |

| Record name | 8-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-[1,3]Dioxolo[3,4]cyclopent[1,2-d]isoxazole(9CI)](/img/no-structure.png)

![Octadecanoic acid, 12-hydroxy-, homopolymer, 2-hydroxy-3-[(2-methyl-1-oxo-2-propenyl)oxy]propyl este](/img/structure/B560886.png)